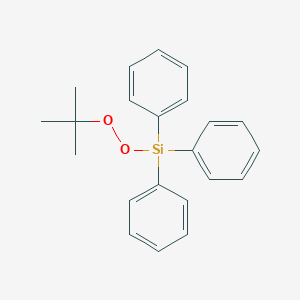

(tert-Butylperoxy)(triphenyl)silane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18751-58-1 |

|---|---|

Molecular Formula |

C22H24O2Si |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

tert-butylperoxy(triphenyl)silane |

InChI |

InChI=1S/C22H24O2Si/c1-22(2,3)23-24-25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 |

InChI Key |

BJDCYOLBAMFSMI-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

(tert-Butylperoxy)(triphenyl)silane: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (tert-Butylperoxy)(triphenyl)silane, a valuable organosilicon peroxide intermediate. The information presented herein is intended to support researchers in the fields of organic synthesis, materials science, and drug development.

Synthesis

The synthesis of this compound is predicated on the nucleophilic substitution reaction between a halotriphenylsilane and tert-butyl hydroperoxide. The most common approach involves the use of chlorotriphenylsilane as the silicon source and a base to neutralize the hydrochloric acid byproduct.

General Reaction Pathway

The reaction proceeds via the nucleophilic attack of the tert-butyl hydroperoxide anion on the electrophilic silicon center of chlorotriphenylsilane. The presence of a base, such as pyridine, facilitates the deprotonation of the hydroperoxide and scavenges the generated HCl.

Caption: General synthesis pathway for this compound.

Experimental Protocol

The following is a generalized experimental protocol based on analogous reactions in the literature. Researchers should optimize conditions as necessary.

Materials:

-

Chlorotriphenylsilane (1.0 eq)

-

tert-Butyl hydroperoxide (1.1 eq, solution in a suitable solvent)

-

Anhydrous Pyridine (1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent

Procedure:

-

To a solution of chlorotriphenylsilane in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl hydroperoxide to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | CDCl₃ | ~ 7.3 - 7.6 | Multiplet | Aromatic protons of the three phenyl groups. |

| ~ 1.2 - 1.4 | Singlet | Protons of the tert-butyl group. | ||

| ¹³C NMR | CDCl₃ | ~ 135 | Singlet | ipso-Carbons of the phenyl groups attached to silicon. |

| ~ 130 - 134 | Singlet | ortho- and para-Carbons of the phenyl groups. | ||

| ~ 128 | Singlet | meta-Carbons of the phenyl groups. | ||

| ~ 80 - 85 | Singlet | Quaternary carbon of the tert-butyl group. The carbon atom alpha to the peroxide group is expected to be shifted downfield.[1] | ||

| ~ 26 - 28 | Singlet | Methyl carbons of the tert-butyl group. | ||

| ²⁹Si NMR | CDCl₃ | Expected in the typical range for tetraorganosilanes. | Singlet |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3070 - 3050 | Medium | C-H stretching of the aromatic rings. |

| ~ 2980 - 2930 | Medium | C-H stretching of the tert-butyl group. |

| ~ 1430 | Strong | Si-Phenyl (Si-Ph) stretching vibration.[2] |

| ~ 1120 | Strong | Si-O stretching. |

| ~ 870 - 840 | Medium | O-O stretching of the peroxide group. |

| ~ 740 - 700 | Strong | C-H out-of-plane bending of the monosubstituted phenyl rings.[2] |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected Fragments (m/z) | Notes |

| Electron Ionization | [M - C₄H₉O₂]⁺ (loss of tert-butylperoxy radical) [M - C₆H₅]⁺ (loss of a phenyl radical) [Si(C₆H₅)₃]⁺ (triphenylsilyl cation) | The molecular ion peak may be weak or absent due to the labile nature of the peroxide bond. Fragmentation is expected to occur at the Si-O and O-O bonds. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized product.

Caption: Workflow for the synthesis and characterization of the target compound.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult relevant literature for specific applications and further details.

References

physical and chemical properties of (tert-Butylperoxy)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butylperoxy)(triphenyl)silane is an organosilicon peroxide characterized by a peroxide group bonded to a silicon atom, which is in turn bonded to three phenyl groups and a tert-butyl group. This unique structure imparts specific chemical reactivity, making it a subject of interest in various chemical research and development areas, including organic synthesis and polymer chemistry. The presence of the labile peroxide bond suggests its potential use as a radical initiator, while the triphenylsilyl moiety influences its stability and reactivity. This guide provides a detailed overview of the known and inferred physical and chemical properties of this compound, its synthesis, and its decomposition pathways.

Physical and Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from structurally similar compounds, such as other silyl peroxides and triphenylsilane derivatives.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Triphenylsilane | tert-Butyl Hydroperoxide |

| Molecular Formula | C₂₂H₂₄O₂Si | C₁₈H₁₆Si | C₄H₁₀O₂ |

| Molecular Weight | 348.51 g/mol | 260.41 g/mol | 90.12 g/mol [1] |

| Appearance | Likely a colorless liquid or low-melting solid | White solid | Colorless liquid[1] |

| Melting Point | Not available | 43-45 °C | -2.8 °C |

| Boiling Point | Not available | 152 °C at 2 mmHg | 35 °C at 20 mmHg |

| Density | Not available | ~1.1 g/cm³ | 0.896 g/cm³ |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). Insoluble in water. | Soluble in most organic solvents. | Soluble in water and organic solvents. |

| Stability | Thermally unstable; sensitive to heat, light, and contaminants. | Stable under normal conditions. | Thermally unstable; sensitive to heat, light, and metal ions.[1] |

Synthesis

Proposed Synthetic Protocol:

The synthesis of this compound can likely be achieved by the reaction of triphenylsilyl chloride with tert-butyl hydroperoxide in the presence of a suitable base, such as pyridine or a tertiary amine (e.g., triethylamine), in an inert solvent like diethyl ether or tetrahydrofuran at low temperatures to control the exothermic reaction.

Reaction:

(C₆H₅)₃SiCl + (CH₃)₃COOH + Base → (C₆H₅)₃SiOOC(CH₃)₃ + Base·HCl

Detailed Methodology:

-

A solution of triphenylsilyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of tert-butyl hydroperoxide and a slight excess of pyridine (or triethylamine) in anhydrous diethyl ether is added dropwise from the addition funnel to the stirred solution of triphenylsilyl chloride.

-

After the addition is complete, the reaction mixture is allowed to stir at 0 °C for several hours and then gradually warm to room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated base hydrochloride salt is removed by filtration.

-

The filtrate is washed sequentially with cold dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel or by vacuum distillation, although care must be taken due to the thermal sensitivity of the peroxide.

References

An In-depth Technical Guide on (tert-Butylperoxy)(triphenyl)silane

This technical guide provides a comprehensive overview of (tert-butylperoxy)(triphenyl)silane, a member of the silyl peroxide family. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nomenclature and Chemical Identity

This compound , also known by its systematic IUPAC name, tert-butyl triphenylsilyl peroxide , is an organosilicon compound containing a peroxide group bonded to a silicon atom. While a specific CAS number for this compound is not readily found in major chemical databases, its structure is analogous to other well-characterized silyl peroxides. For reference, the related compound triphenylsilyl hydroperoxide has the CAS number 2319-38-2.

The absence of a dedicated CAS number suggests that this compound may be a reactive intermediate or a compound synthesized for specific research purposes rather than a commercially available reagent.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is scarce in the public domain. However, data for analogous compounds, such as tert-butyl trimethylsilyl peroxide, can provide insights into its expected properties.

Table 1: Physicochemical and Spectroscopic Data of a Related Silyl Peroxide

| Property | Value (for tert-butyl trimethylsilyl peroxide) |

| Molecular Formula | C7H18O2Si |

| Molecular Weight | 162.30 g/mol |

| Boiling Point | 41 °C at 41 mmHg |

| Density | 0.822 g/cm³ |

| Refractive Index | 1.399 |

| ¹H NMR | Data not explicitly detailed in search results. |

| ¹³C NMR | Data not explicitly detailed in search results. |

| Mass Spectrometry | Fragmentation data available in spectral databases. |

| IR Spectroscopy | Characteristic peroxide and Si-C stretches are expected. |

Note: The data presented above is for tert-butyl trimethylsilyl peroxide and should be considered as an approximation for the properties of this compound. The presence of three phenyl groups in place of the methyl groups would significantly alter the molecular weight, boiling point, and spectroscopic characteristics.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified. However, a plausible synthetic route can be proposed based on general methods for the preparation of silyl peroxides.

Proposed Synthesis of this compound

This proposed method involves the reaction of a triphenylsilyl halide with tert-butyl hydroperoxide in the presence of a base to neutralize the resulting hydrohalic acid.

Materials:

-

Triphenylsilyl chloride ((C₆H₅)₃SiCl)

-

tert-Butyl hydroperoxide ((CH₃)₃COOH), anhydrous solution in a suitable solvent (e.g., decane)

-

An organic base (e.g., pyridine, triethylamine)

-

Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Anhydrous sodium sulfate for drying

Procedure:

-

To a solution of triphenylsilyl chloride in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), an equimolar amount of an organic base is added.

-

The mixture is cooled in an ice bath.

-

An equimolar amount of a solution of tert-butyl hydroperoxide is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is monitored by a suitable technique (e.g., thin-layer chromatography) to determine completion.

-

Upon completion, the precipitated salt (e.g., pyridinium chloride) is removed by filtration.

-

The filtrate is washed with a cold, dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by chromatography or recrystallization.

Note: Silyl peroxides can be thermally unstable. All steps should be carried out at low temperatures, and the final product should be stored under appropriate conditions (e.g., refrigerated, protected from light).

Reactivity and Signaling Pathways

Silyl peroxides are known for their thermal reactivity, often serving as sources of radicals upon heating.[1] The strength of the peroxide bond and the nature of the substituents on the silicon atom influence their decomposition pathways. The thermal decomposition of silyl peroxides can be sensitive to both acid and base catalysis.[2]

The primary mode of reaction for silyl peroxides is the homolytic cleavage of the O-O bond to generate a silyloxy radical and an alkoxy radical. These radicals can then initiate a variety of chemical transformations, including polymerization and oxidation reactions.

Thermal decomposition pathway of a silyl peroxide.

The triphenylsilyl group in this compound is expected to influence the reactivity of the peroxide bond. The electron-withdrawing nature of the phenyl groups may affect the stability of the resulting silyloxy radical.

Applications in Research and Development

Silyl peroxides, in general, have been explored as adhesion promoters, where their decomposition at elevated temperatures initiates free radical reactions at the interface of materials.[1] In the context of drug development and organic synthesis, the controlled generation of radicals from compounds like this compound could be utilized in:

-

Initiation of Polymerization: For the synthesis of novel polymers and biomaterials.

-

Oxidation Reactions: As a source of electrophilic oxygen for the oxidation of various functional groups.

-

Cross-linking Agents: To modify the properties of polymers and other materials.

The bulky triphenylsilyl group may impart specific solubility and reactivity characteristics, making it a potentially valuable tool for fine-tuning chemical processes. Further research into the synthesis and reactivity of this specific compound is warranted to fully explore its potential applications.

References

Unraveling the Thermal Behavior of (tert-Butylperoxy)(triphenyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(tert-Butylperoxy)(triphenyl)silane, a member of the organosilyl peroxide family, possesses a unique combination of a bulky triphenylsilyl group and a reactive tert-butylperoxy moiety. While this structure suggests potential applications as a controlled radical initiator in organic synthesis and polymer chemistry, a comprehensive understanding of its thermal stability and decomposition pathways is paramount for its safe and effective utilization. This technical guide synthesizes the available scientific knowledge on the thermal behavior of this compound and its analogs, providing insights into its stability, decomposition products, and the experimental methods used for their characterization.

Thermal Stability Profile

Direct quantitative data on the thermal decomposition of this compound is not extensively available in peer-reviewed literature. However, valuable insights can be drawn from studies on analogous compounds, particularly tert-butyl trimethylsilyl peroxide. Organosilyl peroxides are generally recognized for their enhanced thermal stability compared to their carbon counterparts. This increased stability is attributed to the electronic effects of the silicon atom.

Based on analogous compounds, the thermal decomposition of this compound is expected to proceed at elevated temperatures. For comparison, the decomposition of tert-butyl trimethylsilyl peroxide has been studied, and its thermal behavior provides a foundational understanding. The presence of three phenyl groups in this compound is likely to influence its thermal stability through steric and electronic effects, potentially leading to a different decomposition profile compared to its trimethylsilyl analog.

Quantitative Decomposition Data

While specific kinetic parameters for this compound are not readily found, the following table summarizes the data for the closely related tert-butyl trimethylsilyl peroxide, which can serve as a valuable reference point.

| Compound | Solvent | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Decomposition Temperature (°C) |

| tert-butyl trimethylsilyl peroxide | Cumene | 38.5 | 1.6 x 10¹⁵ | ~160-180 (for measurable rates) |

Proposed Decomposition Pathways

The thermal decomposition of organosilyl peroxides can proceed through several pathways, primarily involving the homolytic cleavage of the O-O bond to generate alkoxy and silyloxy radicals. For this compound, the proposed initial step is the formation of a tert-butoxy radical and a triphenylsilyloxy radical.

Following their formation, these initial radicals can undergo a variety of secondary reactions:

-

Hydrogen Abstraction: The tert-butoxy radical is a potent hydrogen abstractor, leading to the formation of tert-butanol.

-

β-Scission: The tert-butoxy radical can undergo β-scission to yield acetone and a methyl radical.

-

Rearrangement: The triphenylsilyloxy radical may undergo rearrangement, potentially involving phenyl group migration, a phenomenon observed in other triarylsilyl peroxides. This could lead to the formation of phenoxydiphenylsiloxy derivatives.

-

Coupling: The radicals can couple with each other or with other species present in the reaction medium.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques is essential.

Experimental Workflow

1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature of decomposition, the enthalpy of decomposition (ΔHd), and to perform kinetic analysis.

-

Methodology:

-

A small, precisely weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum or high-pressure stainless steel pan.

-

The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The heat flow to or from the sample is measured as a function of temperature.

-

The onset temperature of the exothermic decomposition peak is determined.

-

The area under the exotherm is integrated to calculate the enthalpy of decomposition.

-

Kinetic parameters (activation energy, pre-exponential factor) can be calculated from the data at different heating rates using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.

-

2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature range of mass loss associated with decomposition and to identify the number of decomposition steps.

-

Methodology:

-

A small sample (5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve provides information on the temperatures at which volatile decomposition products are released.

-

3. Isothermal Decomposition Studies Coupled with Product Analysis

-

Objective: To identify the decomposition products and elucidate the reaction mechanism.

-

Methodology:

-

A solution of this compound in a suitable high-boiling inert solvent (e.g., dodecane, decalin) is prepared in a sealed reaction vessel.

-

The solution is heated to a specific temperature and maintained for a set period.

-

Aliquots are withdrawn at various time intervals and quenched.

-

The composition of the reaction mixture is analyzed by:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile decomposition products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To characterize non-volatile products and monitor the disappearance of the starting material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups of the decomposition products.

-

-

Conclusion

While direct and detailed experimental data on the thermal stability and decomposition of this compound remains a gap in the scientific literature, a robust understanding can be inferred from the behavior of its analogs. The compound is expected to exhibit greater thermal stability than its carbon counterparts, with decomposition initiating via homolytic cleavage of the peroxide bond. A comprehensive experimental approach employing DSC, TGA, and isothermal decomposition studies coupled with advanced analytical techniques is necessary to fully elucidate its thermal profile, kinetic parameters, and decomposition mechanism. Such data will be critical for ensuring the safe handling and unlocking the full potential of this versatile organosilyl peroxide in various chemical applications.

In-Depth Technical Guide to the Spectroscopic Data of (tert-Butylperoxy)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the organosilicon peroxide, (tert-Butylperoxy)(triphenyl)silane. Due to the limited availability of a comprehensive, single-source dataset for this specific compound, this document collates and extrapolates information from studies on closely related analogous compounds. The presented data is intended to serve as a valuable reference for the characterization and analysis of this and similar silyl peroxide compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H NMR | |||

| Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet | Aromatic protons typically appear in this region. The exact pattern depends on the solvent and spectrometer frequency. |

| tert-Butyl (C(CH₃)₃) | 1.0 - 1.3 | Singlet | The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet. |

| ¹³C NMR | |||

| Phenyl (ipso-C) | 130 - 135 | Singlet | The carbon atom of the phenyl ring directly attached to the silicon atom. |

| Phenyl (ortho-C) | 134 - 136 | Singlet | |

| Phenyl (meta-C) | 128 - 130 | Singlet | |

| Phenyl (para-C) | 130 - 132 | Singlet | |

| Peroxy (C(CH₃)₃) | 80 - 85 | Singlet | The quaternary carbon of the tert-butyl group attached to the peroxy oxygen. |

| tert-Butyl (CH₃) | 25 - 28 | Singlet | The methyl carbons of the tert-butyl group. |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |

| Si-O-O | 900 - 800 | Medium to Strong |

| Si-Ph | 1430, 1120 | Strong |

| O-O (Peroxide) | 890 - 830 | Weak to Medium |

Table 3: Mass Spectrometry (MS) Data

| Fragment | Expected m/z | Notes |

| [M - C(CH₃)₃]⁺ | 275 | Loss of the tert-butyl radical is a common fragmentation pathway. |

| [M - OC(CH₃)₃]⁺ | 259 | Loss of the tert-butoxy radical. |

| [Si(C₆H₅)₃]⁺ | 259 | Triphenylsilyl cation. |

| [C(CH₃)₃]⁺ | 57 | tert-Butyl cation. |

Experimental Protocols

General Synthetic Procedure:

-

Reaction Setup: A solution of triphenylsilyl chloride in an inert, anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: A solution of tert-butyl hydroperoxide and a suitable base (e.g., pyridine, triethylamine, or imidazole) in the same solvent is added dropwise to the triphenylsilyl chloride solution at a controlled temperature, typically 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is filtered to remove the precipitated hydrohalide salt of the base. The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Analysis Workflow:

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound can be represented by the following logical relationship, highlighting the key reactants and the product.

Solubility Profile of (tert-Butylperoxy)(triphenyl)silane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (tert-Butylperoxy)(triphenyl)silane in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information inferred from the synthesis and handling of related organosilicon peroxides, alongside detailed experimental protocols for determining precise solubility parameters.

Core Concepts: Solubility of Silyl Peroxides

Organosilicon peroxides, including this compound, are generally characterized by their solubility in a range of organic solvents. This solubility is crucial for their application in organic synthesis, where they often serve as radical initiators or oxidizing agents. The triphenylsilyl group imparts a significant nonpolar character to the molecule, suggesting good solubility in nonpolar and moderately polar aprotic solvents.

Qualitative Solubility Summary

Based on general principles and information from the synthesis and purification of similar silyl peroxides, the expected solubility of this compound is summarized below. It is important to note that these are qualitative assessments and should be confirmed experimentally.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Pentane, Toluene, Benzene | High | The nonpolar triphenylsilyl and tert-butyl groups are expected to interact favorably with these solvents. |

| Polar Aprotic | Dichloromethane, Chloroform, THF, Ethyl Acetate | Moderate to High | These solvents can solvate the polar peroxide linkage while also interacting with the organic substituents. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the peroxide group may be outweighed by the nonpolar nature of the rest of the molecule. |

| Highly Polar Aprotic | DMF, DMSO | Low to Moderate | While powerful solvents, their high polarity might not be optimal for solvating the largely nonpolar this compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a given solvent at a specific temperature.

Objective: To determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Syringe filters (0.2 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense a precise volume of the filtered solution into a pre-weighed evaporation dish. Record the exact volume.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature well below the decomposition temperature of the peroxide, or in a vacuum desiccator, until all the solvent has evaporated.

-

Once completely dry, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

-

Safety Precautions:

-

Organic peroxides can be thermally unstable and potentially explosive. Handle with care and avoid heat, friction, and shock.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

Visualizing Experimental and Conceptual Workflows

To further aid in the understanding of the practical and theoretical aspects of working with this compound, the following diagrams illustrate key processes.

The Advent and Evolution of Silyl Peroxides in Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl peroxides, a class of organosilicon compounds characterized by the Si-O-O linkage, have emerged from relative obscurity to become versatile and powerful reagents in modern organic synthesis. Their enhanced thermal stability compared to their organic counterparts, coupled with their unique reactivity, has led to their widespread application in a variety of oxidative transformations. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies associated with silyl peroxides, offering a valuable resource for researchers in the field.

A Historical Journey: From Early Discoveries to Modern Applications

The story of silyl peroxides is intrinsically linked to the broader history of organosilicon chemistry, which traces its roots back to the 19th century. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, the specific exploration of silyl peroxides came much later[1][2].

Early Investigations: One of the foundational reports on the synthesis of silyl hydroperoxides and bis(silyl) peroxides was published in 1965 by Ralph L. Dannley and George Jalics[3]. Their work laid the groundwork for the preparation and characterization of these novel compounds, opening the door for further investigation into their properties and reactivity.

The Rise of Silyl Peroxides in Synthesis: The latter half of the 20th century witnessed a growing interest in the synthetic utility of silyl peroxides. A significant milestone was the development of the Fleming-Tamao oxidation in the early 1980s, a powerful method for the stereospecific conversion of a carbon-silicon bond to a carbon-oxygen bond, which proceeds through a silyl peroxide intermediate. This reaction highlighted the potential of silyl groups as "masked" hydroxyl functionalities.

Modern Era of Catalysis: The last two decades have seen a surge in the development of catalytic methods for the synthesis of silyl peroxides. The Isayama-Mukaiyama reaction , a cobalt-catalyzed silylperoxidation of alkenes using molecular oxygen and a silane, has become a cornerstone for the efficient and regioselective preparation of these compounds[4]. This period has also seen the exploration of other synthetic routes, such as the ozonolysis of vinylsilanes, further expanding the arsenal of tools available to organic chemists.

Classification of Silyl Peroxides

Silyl peroxides can be broadly categorized into three main classes:

-

Silyl Hydroperoxides (R₃SiOOH): These compounds contain a silicon atom bonded to a hydroperoxy group.

-

Alkyl/Aryl Silyl Peroxides (R₃Si-OO-R'): In this class, the silyl group is attached to an alkyl or aryl peroxide moiety.

-

Bis(silyl) Peroxides (R₃Si-OO-SiR₃): These molecules feature a peroxide bridge between two silicon atoms.

Key Synthetic Methodologies

Several key methods have been developed for the synthesis of silyl peroxides, each with its own advantages and substrate scope.

Reaction of Silyl Halides with Hydrogen Peroxide

One of the most classical and straightforward methods for preparing silyl peroxides involves the reaction of a silyl halide (typically a chloride) with hydrogen peroxide in the presence of a base to scavenge the resulting hydrohalic acid. A prominent example is the synthesis of bis(trimethylsilyl) peroxide (BTMSPO), a versatile oxidizing agent.

Experimental Protocol: Synthesis of Bis(trimethylsilyl) peroxide (BTMSPO) [2]

-

Step A: Preparation of Diazabicyclooctane-hydrogen peroxide (DABCO·2H₂O₂) complex

-

In a 1-L, two-necked flask equipped with a dropping funnel, magnetic stir bar, and a thermometer, dissolve diazabicyclooctane (DABCO) (28.05 g, 0.25 mol) in commercial-grade tetrahydrofuran (THF) (375 mL).

-

Cool the flask to 0°C in an ice-salt bath.

-

Slowly add a 35% solution of hydrogen peroxide (49 mL, 0.5 mol) at a rate that maintains a constant temperature, under vigorous stirring. A precipitate will form immediately.

-

Continue stirring at 0°C for 1 hour after the addition is complete.

-

Filter the mixture through a Büchner funnel, wash the collected precipitate with cold THF (3 x 50 mL), and dry under reduced pressure (2 mm, 35–40°C) for 2 hours. This yields the DABCO·2H₂O₂ complex.

-

-

Step B: Synthesis of Bis(trimethylsilyl) peroxide (BTMSPO)

-

In a 2-L, three-necked flask equipped with a magnetic stir bar, thermometer, dropping funnel, and an argon inlet, place the prepared DABCO·2H₂O₂ complex (28.3 g, 0.157 mol) and additional DABCO (28 g, 0.25 mol).

-

Add dry dichloromethane (700 mL) and cool the mixture to 0°C.

-

Add chlorotrimethylsilane (80 mL, 0.628 mol) dropwise while maintaining the temperature at 0°C.

-

Stir the resulting mixture for 5 hours at room temperature.

-

Filter the mixture through a sintered Büchner funnel and wash the precipitate with pentane (2 x 25 mL).

-

Concentrate the filtrate to approximately 80 mL under reduced pressure using a vacuum-jacketed packed column and a distillation head with a dry ice/acetone cold finger. Crucially, the pot temperature should not exceed 0°C.

-

Add pentane (25 mL) to the concentrated solution, filter off any additional precipitate, and transfer the solution to a smaller flask.

-

Concentrate the solution again under reduced pressure to yield BTMSPO as a clear, colorless liquid.

-

Quantitative Data: Synthesis of Bis(trimethylsilyl) peroxide

| Product | Reagents | Base | Solvent | Yield | Spectroscopic Data |

| Bis(trimethylsilyl) peroxide | Chlorotrimethylsilane, H₂O₂ | DABCO | Dichloromethane | ~71%[2] | ¹H NMR (CDCl₃): δ 0.187 ppm.[2] ¹³C NMR (CDCl₃): δ -1.40 ppm.[2] |

Cobalt-Catalyzed Silylperoxidation of Alkenes

The cobalt-catalyzed reaction of alkenes with molecular oxygen and a hydrosilane provides a powerful and regioselective method for the synthesis of silyl peroxides. This reaction proceeds through a radical mechanism and has been shown to be applicable to a wide range of olefinic substrates.

Experimental Protocol: Cobalt-Catalyzed Intramolecular Silylperoxidation of Unsaturated Diisopropylsilyl Ethers [5]

-

To a solution of the unsaturated diisopropylsilyl ether (1.0 equiv) in 1,2-dichloroethane (DCE), add Co(thd)₂ (0.1 equiv) and tert-butyl hydroperoxide (a radical initiator, 0.05 equiv).

-

Add the corresponding silane (e.g., triethylsilane or diisopropylsilane, 2.0 equiv).

-

Stir the reaction mixture under an atmosphere of oxygen (balloon) at room temperature.

-

Monitor the reaction progress by TLC or NMR.

-

Upon completion, concentrate the reaction mixture and purify the residue by flash chromatography on neutral alumina to afford the silyl peroxide product.

Logical Relationship of Cobalt-Catalyzed Silylperoxidation

Caption: Cobalt-catalyzed silylperoxidation workflow.

Quantitative Data: Cobalt-Catalyzed Silylperoxidation of Alkenes [4]

| Alkene Substrate | Silane | Catalyst | Solvent | Yield (%) |

| 1-Octene | Triethylsilane | Co(modp)₂ | Dichloroethane | 95 |

| Styrene | Triethylsilane | Co(modp)₂ | Dichloroethane | 92 |

| Cyclohexene | Triethylsilane | Co(modp)₂ | Dichloroethane | 85 |

| α-Methylstyrene | Triethylsilane | Co(modp)₂ | Dichloroethane | 88 |

Ozonolysis of Vinylsilanes

The ozonolysis of vinylsilanes offers another route to silyl peroxides. Unlike the typical ozonolysis of alkenes which leads to cleavage of the carbon-carbon double bond, the presence of the silicon atom directs the reaction towards the formation of α-silyl-substituted peroxides.

Experimental Protocol: Ozonolysis of a γ-Silyl Allylic Alcohol [6]

-

Dissolve the γ-silyl allylic alcohol (1.0 equiv) in ethyl acetate (AcOEt) in a reaction vessel equipped with a gas inlet tube.

-

Cool the solution to -78°C.

-

Bubble a stream of ozone (e.g., 1.2% v/v in oxygen) through the solution until a pale blue color persists, indicating complete reaction.

-

Purge the solution with argon for 15 minutes to remove excess ozone and allow the mixture to warm to room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the residue by silica gel chromatography to isolate the silyl peroxide product.

Reaction Pathway of Vinylsilane Ozonolysis

Caption: Ozonolysis of a vinylsilane to a silyl peroxide.

Quantitative Data: Ozonolysis of γ-Silyl Allylic Alcohols [6]

| Substrate | Solvent | Yield of Silyl Peroxide (%) |

| γ-(tert-Butyldimethylsilyl) allylic alcohol | Ethyl Acetate | 75 |

| γ-(Triisopropylsilyl) allylic alcohol | Ethyl Acetate | Not Reported |

| γ-(tert-Butyldiphenylsilyl) allylic alcohol | Ethyl Acetate | Not Reported |

Characterization of Silyl Peroxides

Silyl peroxides are typically characterized using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the silicon-bound alkyl groups typically appear in the upfield region (around 0.1-0.4 ppm for trimethylsilyl groups).

-

¹³C NMR: The carbons of the silyl alkyl groups also resonate at high field.

-

²⁹Si NMR: This technique provides direct information about the silicon environment.

-

-

Infrared (IR) Spectroscopy: The Si-O-O linkage gives rise to characteristic vibrations. The O-O stretching frequency in silyl peroxides is often weak and can be difficult to observe, but other characteristic bands such as Si-C and C-H stretches are readily identifiable.

Applications in Organic Synthesis

The utility of silyl peroxides in organic synthesis is vast and continues to expand.

-

Oxidizing Agents: Bis(trimethylsilyl) peroxide (BTMSPO) is a widely used source of "anhydrous" hydrogen peroxide for various oxidation reactions, including the Baeyer-Villiger oxidation of ketones to esters.

-

Fleming-Tamao Oxidation: As a key intermediate in this reaction, silyl peroxides enable the conversion of a robust C-Si bond into a C-O bond with retention of stereochemistry. This allows for the use of silyl groups as synthetic equivalents of hydroxyl groups that are stable to a wide range of reaction conditions.

Fleming-Tamao Oxidation Mechanism

References

- 1. rsc.org [rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in the synthesis of acyclic peroxides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28489B [pubs.rsc.org]

- 5. Cobalt-Catalyzed Intramolecular Silylperoxidation of Unsaturated Diisopropylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robert West (chemist) - Wikipedia [en.wikipedia.org]

safety and handling precautions for (tert-Butylperoxy)(triphenyl)silane

An In-depth Technical Guide to the Safety and Handling of (tert-Butylperoxy)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). This compound is a specialty chemical, and a specific SDS should be obtained from the manufacturer or supplier. The information herein is compiled from data on structurally analogous compounds and general principles of chemical safety. All handling and safety procedures should be conducted by trained personnel in a controlled laboratory environment.

Introduction

This compound is an organosilicon compound containing a peroxide group. This unique structure suggests its potential utility in organic synthesis, potentially as a radical initiator or an oxidizing agent, where the triphenylsilyl group can influence reactivity and selectivity. The presence of the peroxide linkage, however, necessitates stringent safety and handling precautions due to the inherent instability of such bonds. This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency protocols for this compound, based on data from analogous compounds.

Hazard Identification and Classification

-

Organic Peroxide: Organic peroxides are thermally unstable and may undergo exothermic decomposition. This can be initiated by heat, friction, mechanical shock, or contamination, leading to fire or explosion.

-

Skin and Eye Irritant: Organosilane compounds can cause irritation upon contact with skin and eyes.

-

Respiratory Irritant: Inhalation of dust or vapors may cause respiratory tract irritation.

Analogous Compound Hazard Statements:

Based on safety data for tert-butyl hydroperoxide and triphenylsilane, the following GHS hazard statements are likely relevant:

-

H242: Heating may cause a fire.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from structurally similar compounds to provide an estimate of the physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties of Analogous Compounds

| Property | tert-Butyl Hydroperoxide | Di-tert-butyl Peroxide | Triphenylsilane |

| CAS Number | 75-91-2 | 110-05-4 | 789-25-3 |

| Molecular Formula | C₄H₁₀O₂ | C₈H₁₈O₂ | C₁₈H₁₆Si |

| Melting Point | -3 °C | -40 °C | 43-47 °C |

| Boiling Point | 89 °C (decomposes) | 111 °C | 378 °C |

| Flash Point | 27 °C | 18 °C | >110 °C |

Table 2: Toxicological Data of Analogous Compounds

| Compound | LD50 Oral (Rat) | LC50 Inhalation (Rat) |

| tert-Butyl Hydroperoxide | 406 mg/kg | 500 ppm (4h) |

| Di-tert-butyl Peroxide | 4837 mg/kg | 20.3 mg/L (4h) |

| Triphenylsilane | No data available | No data available |

Table 3: Fire and Explosion Hazard Data of Analogous Compounds

| Compound | Flammability | Autoignition Temperature |

| tert-Butyl Hydroperoxide | Flammable liquid and vapor | 232 °C |

| Di-tert-butyl Peroxide | Flammable liquid | 183 °C |

| Triphenylsilane | Combustible solid | No data available |

Experimental Protocols for Safe Handling

Detailed experimental protocols for handling this compound should be developed in accordance with standard laboratory safety procedures for organic peroxides.

General Handling Protocol:

-

Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary personal protective equipment (PPE) is readily available. A safety shower and eyewash station should be in close proximity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Safety goggles and a face shield.

-

A flame-retardant laboratory coat.

-

-

Dispensing:

-

Conduct all manipulations of the compound within a chemical fume hood.

-

Use non-sparking tools and equipment.

-

Ground all equipment to prevent static discharge.

-

Avoid contact with incompatible materials such as strong acids, bases, reducing agents, and metals.

-

-

Heating:

-

Do not heat the compound directly. If heating is necessary for a reaction, use a well-controlled heating mantle or oil bath with a temperature controller and a blast shield.

-

Monitor the reaction temperature closely.

-

-

Waste Disposal:

-

Dispose of waste containing this compound as hazardous waste.

-

Do not mix with other waste streams.

-

Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.

-

Reactivity and Stability

The primary safety concern with this compound is its thermal stability. Silyl peroxides are known to be thermally labile. The decomposition of silyl peroxides can be initiated by heat, light, or the presence of catalysts, and can proceed via homolytic cleavage of the O-O bond to form radicals.

Decomposition Pathway:

The thermal decomposition of silyl peroxides generally proceeds through the formation of alkoxy and siloxy radicals. For tert-butyl trimethylsilyl peroxide, the decomposition products include acetone, tert-butyl alcohol, and hexamethyldisiloxane.[1] A similar decomposition pathway can be anticipated for this compound.

Incompatible Materials:

Avoid contact with:

-

Strong acids and bases

-

Reducing agents

-

Metals and metal salts

-

Combustible materials

Storage and Transportation

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials.

-

The storage area should be equipped with explosion-proof electrical fittings.

-

Keep containers tightly closed.

Transportation:

-

Transport in accordance with all applicable local, national, and international regulations for organic peroxides.

-

Avoid mechanical shock and friction during transport.

Emergency Procedures

Spill Response:

-

Evacuate the area immediately.

-

Remove all sources of ignition.

-

Ventilate the area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable container for hazardous waste disposal.

-

Do not use combustible materials such as paper towels to clean up spills.

Fire Fighting Measures:

-

Use a dry chemical, carbon dioxide, or foam extinguisher.

-

Do not use water, as it may be ineffective and could spread the fire.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: (tert-Butylperoxy)(triphenyl)silane as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for the use of (tert-Butylperoxy)(triphenyl)silane as an oxidizing agent are limited in the reviewed scientific literature. The following application notes and protocols are based on the general reactivity of silyl peroxides and related compounds. These should be considered as representative guidelines and may require significant optimization for specific applications. All peroxide compounds are potentially hazardous and should be handled with appropriate safety precautions.

Introduction

This compound is a member of the silyl peroxide family, which are compounds containing a silicon-oxygen-oxygen linkage. Silyl peroxides are analogs of organic peroxides and are of interest as oxidizing agents in organic synthesis. The presence of the silyl group can modulate the reactivity of the peroxide bond. Compared to tert-butyl hydroperoxide, silyl peroxides like bis(trimethylsilyl)peroxide have been shown to be more reactive in the oxidation of nucleophilic substrates such as sulfides. This enhanced reactivity is attributed to the ability of the silyl group to assist in the heterolysis of the O-O bond through migration.

The triphenylsilyl group in this compound is expected to influence the steric and electronic properties of the molecule, potentially offering unique selectivity in oxidation reactions. This document provides an overview of the potential applications of this compound as an oxidizing agent, along with general protocols for its synthesis and use in the oxidation of common organic functional groups.

Synthesis of this compound

A general method for the synthesis of silyl peroxides involves the reaction of a silyl chloride with a hydroperoxide in the presence of a base. For this compound, a plausible synthetic route is the reaction of triphenylsilyl chloride with tert-butyl hydroperoxide.

Protocol: Synthesis of this compound

-

To a stirred solution of triphenylsilyl chloride (1.0 eq) in a dry, inert solvent such as dichloromethane or diethyl ether at 0 °C, add a suitable base such as pyridine or triethylamine (1.1 eq).

-

Slowly add a solution of tert-butyl hydroperoxide (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated ammonium salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, though care must be taken as silyl peroxides can be sensitive to silica gel.

Note: Silyl peroxides are energetic compounds and should be handled with care. Avoid exposure to heat, friction, and metal contaminants.

Applications in Organic Synthesis

Based on the reactivity of analogous silyl peroxides, this compound is anticipated to be a useful reagent for the following transformations:

-

Oxidation of Sulfides to Sulfoxides: Silyl peroxides have shown high reactivity and selectivity in the oxidation of sulfides to sulfoxides, often with minimal over-oxidation to sulfones.

-

Epoxidation of Alkenes: The electrophilic nature of the peroxide oxygen suggests that this compound could be employed for the epoxidation of electron-rich alkenes.

-

Oxidation of Alcohols: While less common, silyl peroxides, potentially in the presence of a catalyst, could be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.

Oxidation of Sulfides to Sulfoxides

The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis. The higher reactivity of silyl peroxides compared to hydroperoxides can allow for milder reaction conditions.

General Protocol: Oxidation of Sulfides

-

Dissolve the sulfide substrate (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Add this compound (1.1 - 1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography.

Quantitative Data for Analogous Silyl Peroxide Oxidations

| Oxidizing Agent | Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bis(trimethylsilyl)peroxide | Thioanisole | Methyl phenyl sulfoxide | CHCl₃ | 25 | 1 | >95 | General reactivity trend |

| tert-Butyl(trimethylsilyl)peroxide | Thioanisole | Methyl phenyl sulfoxide | CHCl₃ | 25 | 1 | >95 | General reactivity trend |

Epoxidation of Alkenes

The epoxidation of alkenes is a key reaction for the synthesis of epoxides, which are versatile intermediates.

General Protocol: Epoxidation of Alkenes

-

To a solution of the alkene (1.0 eq) in an inert solvent like dichloromethane, add this compound (1.2 eq).

-

The reaction may require heating or the addition of a catalytic amount of a transition metal complex (e.g., a vanadium or molybdenum salt) to proceed at a reasonable rate.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, quench any remaining peroxide by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Oxidation of Alcohols

The oxidation of alcohols to carbonyl compounds is a cornerstone of organic synthesis.

General Protocol: Oxidation of Alcohols

-

In a round-bottom flask, dissolve the alcohol (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).

-

Add this compound (1.5 - 2.0 eq). The reaction may require a catalyst, such as a copper or ruthenium complex, and a base.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, quench the reaction with a reducing agent if necessary.

-

Work up the reaction by partitioning between water and an organic solvent.

-

Dry the organic layer and purify the product by column chromatography.

Visualizations

Proposed Mechanism of Sulfide Oxidation

The oxidation of a sulfide by a silyl peroxide is thought to proceed via a nucleophilic attack of the sulfur on the electrophilic peroxide oxygen, with the silyl group assisting in the cleavage of the O-O bond.

Caption: Proposed mechanism for sulfide oxidation by a silyl peroxide.

General Experimental Workflow

The following diagram illustrates a typical workflow for an oxidation reaction using this compound.

Caption: General workflow for oxidation reactions.

Safety Considerations

-

Peroxide Handling: Organic and silyl peroxides are potentially explosive. They can be sensitive to heat, shock, friction, and contamination with metals. Always work in a well-ventilated fume hood and behind a safety shield.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Scale: It is advisable to perform initial reactions on a small scale to assess the reactivity and potential hazards.

-

Quenching: After the reaction is complete, it is good practice to quench any unreacted peroxide with a mild reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite, before workup and solvent removal.

These application notes provide a starting point for researchers interested in exploring the use of this compound as an oxidizing agent. Due to the limited specific data, careful experimentation and optimization will be crucial for successful application.

Application Notes and Protocols for (tert-Butylperoxy)(triphenyl)silane in Radical Initiation Reactions

Disclaimer: Scholarly and technical information regarding the specific applications of (tert-Butylperoxy)(triphenyl)silane as a radical initiator is limited in publicly available literature. The following application notes and protocols have been developed by drawing strong analogies from the well-documented behavior of structurally similar silyl peroxides, particularly (3-(tert-butylperoxy)propyl)trimethoxysilane (TBPT), and general principles of radical chemistry. Researchers should treat these as theoretical guidelines and optimize experimental conditions accordingly.

Introduction

This compound is a member of the silyl peroxide family, compounds containing a silicon-oxygen-oxygen linkage. Silyl peroxides are known for their greater thermal stability compared to many organic peroxides, making them valuable as radical initiators in a variety of chemical transformations.[1] The thermal decomposition of the peroxide bond generates reactive free radicals that can initiate polymerization and other radical-mediated reactions. The triphenylsilyl group's electronic and steric properties are expected to influence the reactivity and stability of the molecule.

Applications in Radical Initiation

Based on the known reactivity of analogous silyl peroxides, this compound is anticipated to be an effective radical initiator for a range of applications, including:

-

Polymerization of Vinyl Monomers: Initiation of free-radical polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates. The thermal decomposition of the silyl peroxide would generate radicals that add to the monomer, initiating the polymer chain growth.

-

Grafting Polymers onto Surfaces: The silane moiety offers a potential handle for anchoring the initiator to surfaces of materials like silica or metal oxides. Subsequent thermal initiation would lead to the growth of polymer chains from the surface, resulting in surface-modified materials with altered properties.

-

Crosslinking of Polymers: Introduction of crosslinks in pre-formed polymers to enhance their mechanical and thermal properties. The radicals generated can abstract hydrogen atoms from polymer chains, creating radical sites that can then combine to form crosslinks.

-

Oxidation Reactions: In certain contexts, the radicals generated can participate in oxidation reactions of organic substrates.

Quantitative Data (Hypothetical, based on Analogs)

The following table summarizes hypothetical quantitative data for the use of this compound as a radical initiator, extrapolated from data for analogous silyl peroxides and general peroxide initiators. These values should be used as a starting point for optimization.

| Parameter | Value Range | Monomer System (Example) | Reference Compound |

| Initiator Concentration | 0.1 - 2.0 mol% | Styrene, Methyl Methacrylate | TBPT, Dibenzoyl Peroxide |

| Reaction Temperature | 70 - 130 °C | Acrylonitrile | TBPT |

| Reaction Time | 2 - 24 hours | Various | General Peroxides |

| Half-life (t½) at 100 °C | Estimated 1 - 10 hours | - | General Peroxides |

| Polymerization Yield | 60 - 95% | Acrylonitrile | TBPT |

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for key experiments using this compound as a radical initiator.

Protocol 1: Bulk Polymerization of Styrene

Objective: To synthesize polystyrene using this compound as a thermal initiator.

Materials:

-

Styrene (freshly distilled to remove inhibitors)

-

This compound

-

Nitrogen gas (high purity)

-

Schlenk flask with a magnetic stir bar

-

Oil bath with temperature controller

-

Methanol

-

Vacuum filtration apparatus

Procedure:

-

Place 10.0 g (96.0 mmol) of freshly distilled styrene into a 50 mL Schlenk flask containing a magnetic stir bar.

-

Add 0.33 g (0.96 mmol, 1.0 mol%) of this compound to the flask.

-

Seal the flask with a rubber septum and purge with nitrogen for 15 minutes to remove oxygen.

-

Immerse the flask in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12 hours under a nitrogen atmosphere. The viscosity of the solution will increase as polymerization proceeds.

-

After 12 hours, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dissolve the viscous product in a minimal amount of toluene (approx. 10 mL).

-

Slowly pour the polymer solution into a beaker containing 200 mL of vigorously stirring methanol to precipitate the polystyrene.

-

Collect the white, solid polystyrene by vacuum filtration.

-

Wash the polymer with an additional 50 mL of methanol.

-

Dry the polystyrene in a vacuum oven at 60 °C to a constant weight.

-

Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR or FTIR for structural confirmation.

Protocol 2: Surface-Initiated Polymerization of Methyl Methacrylate from a Silica Surface

Objective: To graft poly(methyl methacrylate) (PMMA) chains from the surface of silica nanoparticles.

Materials:

-

Silica nanoparticles (e.g., 100 nm diameter)

-

This compound

-

Toluene (anhydrous)

-

Methyl methacrylate (MMA, freshly distilled)

-

Nitrogen gas

-

Three-neck round-bottom flask with condenser and magnetic stir bar

-

Centrifuge

Procedure:

Step 1: Immobilization of the Initiator

-

Disperse 1.0 g of silica nanoparticles in 50 mL of anhydrous toluene in a three-neck round-bottom flask.

-

Add 0.5 g of this compound to the suspension.

-

Reflux the mixture for 24 hours under a nitrogen atmosphere to facilitate the reaction between the silane and the surface hydroxyl groups of the silica.

-

After cooling, collect the functionalized silica nanoparticles by centrifugation.

-

Wash the particles repeatedly with toluene to remove any unreacted initiator and dry under vacuum.

Step 2: Grafting Polymerization

-

Disperse the initiator-functionalized silica nanoparticles in 50 mL of freshly distilled methyl methacrylate.

-

De-gas the suspension by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 90 °C under a nitrogen atmosphere with stirring.

-

Allow the polymerization to proceed for 18 hours.

-

Cool the reaction and dilute with toluene.

-

Isolate the PMMA-grafted silica nanoparticles by centrifugation.

-

Wash the particles extensively with toluene to remove any ungrafted polymer.

-

Dry the final product under vacuum.

-

Characterize the surface modification using techniques such as Thermogravimetric Analysis (TGA) to determine the amount of grafted polymer, and Infrared Spectroscopy (FTIR) to confirm the presence of PMMA.

Visualizations

Caption: General mechanism of free-radical polymerization initiated by thermal decomposition.

Caption: Experimental workflow for the bulk polymerization of styrene.

References

Application Notes and Protocols for Alkene Epoxidation using (tert-Butylperoxy)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides are valuable intermediates in organic synthesis, prized for their utility in the construction of complex molecules due to their versatile reactivity. The epoxidation of alkenes is a fundamental transformation for introducing oxygenated functionality. While various methods exist, the use of silyl peroxides as oxidizing agents offers a potential alternative to traditional reagents like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and tert-butyl hydroperoxide (TBHP). This document provides a detailed, representative protocol for the epoxidation of alkenes using (tert-Butylperoxy)(triphenyl)silane.

Principle and Mechanism

The epoxidation of an alkene with a silyl peroxide, such as this compound, is believed to proceed through a concerted mechanism, often referred to as the "butterfly" mechanism, analogous to that of peroxyacids.[1][2] In this proposed mechanism, the terminal, electrophilic oxygen atom of the peroxide is transferred to the nucleophilic double bond of the alkene in a single, stereospecific step. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the epoxide product; cis-alkenes yield cis-epoxides, and trans-alkenes yield trans-epoxides.

Experimental Protocols

A. Synthesis of this compound

Prior to the epoxidation reaction, the silyl peroxide reagent must be synthesized. A plausible synthetic route involves the reaction of a triorganosilyl halide with a hydroperoxide in the presence of a base.

Materials:

-

Chlorotriphenylsilane

-

tert-Butyl hydroperoxide (TBHP, 70% in water or anhydrous)

-

Pyridine or a suitable non-nucleophilic base

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of chlorotriphenylsilane (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at 0 °C, add pyridine (1.1 eq).

-

Slowly add tert-butyl hydroperoxide (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

B. General Protocol for the Epoxidation of Alkenes

This representative protocol outlines the general steps for the epoxidation of an alkene using the prepared this compound.

Materials:

-

Alkene substrate

-

This compound

-

Anhydrous dichloromethane (DCM) or chloroform

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alkene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add a solution of this compound (1.1 - 1.5 eq) in anhydrous DCM to the alkene solution at room temperature.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC.

-

Upon completion of the reaction (disappearance of the starting alkene), quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following tables provide representative quantitative data for the epoxidation of various alkenes based on results obtained with analogous silyl peroxide systems. These values should serve as a general guide for expected outcomes.

Table 1: Epoxidation of Various Alkenes with a Representative Silyl Peroxide System

| Entry | Alkene Substrate | Product | Representative Yield (%) |

| 1 | Styrene | Styrene Oxide | 85-95 |

| 2 | α-Methylstyrene | 2-Methyl-2-phenyloxirane | 80-90 |

| 3 | Cyclohexene | Cyclohexene Oxide | 90-98 |

| 4 | (E)-Stilbene | trans-Stilbene Oxide | 92-97 |

| 5 | (Z)-Stilbene | cis-Stilbene Oxide | 88-94 |

| 6 | 1-Octene | 1,2-Epoxyoctane | 70-80 |

Table 2: Effect of Reaction Parameters on a Model Reaction (Epoxidation of Cyclohexene)

| Entry | Parameter Variation | Condition | Representative Conversion (%) | Representative Selectivity (%) |

| 1 | Temperature | Room Temperature | 75 | >99 |

| 2 | 40 °C | 95 | >99 | |

| 3 | 60 °C | >99 | 95 | |

| 4 | Stoichiometry (Silyl Peroxide:Alkene) | 1.1 : 1 | 85 | >99 |

| 5 | 1.5 : 1 | >99 | >99 | |

| 6 | Solvent | Dichloromethane | 95 | >99 |

| 7 | Chloroform | 92 | >99 | |

| 8 | Toluene | 88 | 98 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of the silyl peroxide and subsequent epoxidation of an alkene.

Proposed Reaction Mechanism

Caption: Proposed concerted "butterfly" mechanism for the epoxidation of an alkene with a silyl peroxide.

References

Application Notes and Protocols: Reaction of (tert-Butylperoxy)(triphenyl)silane with Organometallic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

(tert-Butylperoxy)(triphenyl)silane is a versatile reagent in organic synthesis, primarily recognized for its role in radical reactions. However, its reactivity with highly nucleophilic organometallic compounds, such as Grignard and organolithium reagents, presents an alternative and valuable transformation pathway. This application note details the reaction of this compound with these organometallic reagents, which proceeds via a nucleophilic substitution at the silicon center. This reaction provides a convenient method for the synthesis of tetraorganosilanes and triphenylsilanol, key intermediates in various synthetic endeavors, including drug development.

The core of this transformation lies in the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic silicon atom of this compound. This attack leads to the displacement of the tert-butylperoxy group as a leaving group, which is subsequently protonated during aqueous workup to yield tert-butyl hydroperoxide. The primary silicon-containing product is a new tetraorganosilane, where the organic group from the organometallic reagent is now covalently bonded to the triphenylsilyl moiety. A significant co-product, triphenylsilanol, is also formed, likely through the reaction of the organometallic reagent with the peroxide moiety in a secondary reaction pathway or from hydrolysis of a silicon-containing intermediate.

Reaction Mechanism and Logical Relationships

The reaction of this compound with an organometallic reagent (R-M, where M is Li, MgX) can be depicted as a nucleophilic substitution at the silicon atom.

Application Notes and Protocols: (tert-Butylperoxy)(triphenyl)silane in Organic Synthesis

(tert-Butylperoxy)(triphenyl)silane and its analogs are organosilicon compounds featuring a peroxide group. While direct catalytic applications of this compound are not extensively documented in scientific literature, these molecules, particularly those with alkyl substitutions, serve as effective thermal and redox radical initiators, primarily in polymerization reactions. Their utility stems from the ability of the O-O bond to undergo homolytic cleavage upon heating or reaction with a redox agent, generating reactive radicals that can initiate a variety of chemical transformations.

This document provides an overview of the synthesis and primary application of silyl peroxides as radical initiators in organic synthesis, with detailed protocols based on closely related and well-documented analogs.

Synthesis of Silyl Peroxides

The synthesis of silyl peroxides can be generally achieved through the reaction of a chlorosilane with a hydroperoxide. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane is synthesized from tert-butyl hydroperoxide and (3-chloropropyl)trimethoxysilane.[1]

Experimental Protocol: General Synthesis of a Silyl Peroxide

-

To a stirred solution of a chlorosilane (1.0 eq.) in an appropriate aprotic solvent (e.g., THF, dichloromethane) at 0 °C, add a hydroperoxide (1.1 eq.) dropwise.

-

If necessary, a base such as pyridine or triethylamine (1.1 eq.) can be added to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired silyl peroxide.

Caption: General workflow for the synthesis of silyl peroxides.

Application as a Radical Initiator in Polymerization